molecular formula C4H10O4S B041135 2-Methoxyethyl methanesulfonate CAS No. 16427-44-4

2-Methoxyethyl methanesulfonate

Cat. No. B041135
CAS RN: 16427-44-4
M. Wt: 154.19 g/mol
InChI Key: BCKAHDGFNHDQST-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-methoxyethyl methanesulfonate often involves reactions of dimethyl sulfite with diorganotin oxides under reflux conditions, leading to methoxydiorganotin methanesulfonates through the Arbuzov rearrangement (Narula et al., 1999). Another synthesis approach includes the use of 1-(2-methoxyethyl)-3-methylimidazolium methanesulfonate ionic liquid for carbon dioxide absorption, highlighting its potential in advanced material applications (진유란 et al., 2012).

Molecular Structure Analysis

The structural elucidation of related methanesulfonates reveals detailed insights into their molecular frameworks. For instance, diethyltin(methoxy)methanesulfonate interactions with phosphonic acid demonstrate unique three-dimensional self-assemblies characterized by X-ray crystallographic studies, showcasing the diverse binding modes and structural motifs these compounds can exhibit (Shankar et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving methoxyethyl methanesulfonate derivatives can lead to various products depending on the reactants and conditions. For example, methoxy(phenylthio)methane serves as an ambi-equivalent for generating methoxy- or phenylthiomethylene 1,1-dipoles, highlighting the versatility of these compounds in synthesis (Sato et al., 1987).

Physical Properties Analysis

The physical properties of 2-methoxyethyl methanesulfonate and its derivatives are crucial for their application in various chemical processes. The study on 1-(2-methoxyethyl)-3-methylimidazolium methanesulfonate ionic liquid, for instance, provides valuable data on thermal and chemical stability, which are essential attributes for their use in carbon dioxide capture and other industrial applications (진유란 et al., 2012).

Chemical Properties Analysis

The reactivity and chemical behavior of methanesulfonate compounds, including those related to 2-methoxyethyl methanesulfonate, are highlighted in various reactions. For example, the synthesis and reactivity of methoxybis[tris(trimethylsilyl)silyl]methane showcase the potential for generating complex molecules, offering insights into the chemical properties that govern their formation and transformation (Jeschke et al., 1996).

Scientific Research Applications

  • Catalysis in Chemical Synthesis : Methanesulfonic acid is known to catalyze the one-pot synthesis of 2-substituted benzoxazoles from carboxylic acids, offering excellent yields and compatibility with various substituents (Dinesh Kumar, S. Rudrawar, & A. Chakraborti, 2008).

  • Biochemical Analysis : It has been used in the hydrolysis of proteins to improve the HPLC-ICP-MS determination of seleno-methionine in yeast and Brazil nuts (K. Wrobel et al., 2003).

  • Synthesis of Nucleosides : 1-Methanesulfonyloxy-2-methoxyethane is effective in synthesizing 9-[2-O-(2-Methoxyethyl)-β-D-Ribofuranosyl]purines, yielding high yields and retaining the stereochemistry similar to parent nucleosides (G. Sivets, J. Vepsäläinen, & I. Mikhailopulo, 2005).

  • Carbon Dioxide Absorption : The ionic liquid 1-(2-methoxyethyl)-3-methylimidazolium methanesulfonate shows promising carbon dioxide absorption capacity, suggesting potential applications in fossil fuel processing (진유란 et al., 2012).

  • Microbial Metabolism : Methanesulfonic acid is utilized by aerobic bacteria as a sulfur source for growth and by some specialized methylotrophs as a carbon and energy substrate (D. Kelly & J. Murrell, 1999).

  • Environmental Applications : Two marine methylotrophs, TR3 and PSCH4, can mineralize methanesulfonic acid, potentially playing a role in global organic sulfur cycling (A. Thompson, N. Owens, & J. Murrell, 1995).

Safety And Hazards

2-Methoxyethyl methanesulfonate should be handled with care. Avoid contact with skin and eyes, and avoid formation of dust and aerosols . In case of contact, wash off immediately with plenty of water .

properties

IUPAC Name

2-methoxyethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O4S/c1-7-3-4-8-9(2,5)6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKAHDGFNHDQST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

175172-61-9
Record name Polyethylene glycol methyl ether mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175172-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90167737
Record name Ethanol, 2-methoxy-, methanesulfonate
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Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyethyl methanesulfonate

CAS RN

16427-44-4, 175172-61-9
Record name Ethanol, 2-methoxy-, 1-methanesulfonate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-methoxy-, methanesulfonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-methoxy-, methanesulfonate
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Record name Ethanol, 2-methoxy-, 1-methanesulfonate
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Record name Polyethylene glycol monomethyl ether mesylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The 2-methoxyethanol (Aldrich, 94 mg, 1.2 mmol), triethylamine (0.56 mL, 4.1 mmol), and methanesulfonyl chloride (0.15 mL, 1.9 mmol) in 10 mL THF were processed as described in Example 1C to give the title compound that was used directly in the next reaction.
Quantity
94 mg
Type
reactant
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step Two
Quantity
0.15 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Methanesulfonyl chloride (15 g, 0.13 mol) was added to a mixture of 2-methoxy ethanol (10 g, 0.13 mol), triethylamine (26.5 g, 0.26 mol) and dichloromethane (150 g) at 0° C. After being stirred at room temperature overnight, water (100 g) was added to the reaction mixture. The layers were separated and the organic layer was concentrated in vacuo at room temperature. This gave 13.1 g (65%) of the title mesylate as an oil. 1H NMR analysis supports the stated structure. *Previously reported in Tetrahedron 1995, 51, 4867-4890.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

1-Methylimidazole (50 g) and methanesulfonyl chloride (66 g) were mixed in dichloromethane in a 500 mL two-bulb flask. After adding ethylene glycol monomethyl ether (42 g) dropwise at 10° C., the mixture was stirred at room temperature for 4 hours. After the reaction was completed, water was added. After stirring for 10 minutes, the solvent layer in which the product was dissolved was separated from the aqueous layer in which the byproduct was dissolved. The product was yielded by removing the solvent at room temperature using an evaporator (yield: 98%), and the byproduct 1-methylimidazolium chloride was recovered as 1-methylimidazole using 40 wt % NaOH aqueous solution and used again (yield: 95%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step One
[Compound]
Name
two-bulb
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
K Lindgren, L Ehrenberg, AT Natarajan - Environmental and Experimental …, 1976 - Elsevier
… and methoxy groups, we tried to study the consequences of ~-hydroxyalkylation by comparing the effects of 2-hydroxyethyl methanesulfonate and 2-methoxyethyl methanesulfonate …
Number of citations: 11 www.sciencedirect.com
MC Uzagare, YS Sanghvi, MM Salunkhe - Green Chemistry, 2003 - pubs.rsc.org
… OMs a mixture of 10 mmol of 1-methyl imidazole and 2-methoxyethyl methanesulfonate 10 (1.1 equiv.) was refluxed in 20 ml dry toluene in an inert atmosphere for 24 h to give the ionic …
Number of citations: 70 pubs.rsc.org
TN Ravishankar, T Ramakrishnappa… - New Journal of …, 2015 - pubs.rsc.org
… 2-Methoxyethyl methanesulfonate (5.38 g, 32.0 mmol) was mixed with 1-methyl imidazole (2.62 g, 32.0 mmol) and the reaction mixture was heated to 60 C for 30 h. The resulting liquid …
Number of citations: 34 pubs.rsc.org
A Zaeni, F Olbrich, A Fischer, FT Edelmann - Journal of Organometallic …, 2008 - Elsevier
… )fluorene, C 13 H 9 CH 2 CH 2 OMe (1), was first prepared 20 years ago by Streitwieser et al. starting from in situ formed fluorenyllithium with 2-methoxyethyl methanesulfonate (no …
Number of citations: 6 www.sciencedirect.com
NS Pavithra, G Nagaraju, SB Patil - Ionics, 2021 - Springer
… 5.38 g of 2-methoxyethyl methanesulfonate (32.0 mmol) was mixed with 2.62 g of 1-methylimidazole (32.0 mmol) and the reaction mixture was kept at 60 C for 30 h. The reaction mixture …
Number of citations: 8 link.springer.com
SP McManus, RM Karaman… - Journal of Polymer …, 1990 - Wiley Online Library
… To seek information on the 0-3 process, we examined the model substrate 2-methoxyethyl methanesulfonate ( mesylate ) , 1. If sulfonate ester 1 undergoes hydrolysis with anchimeric …
Number of citations: 17 onlinelibrary.wiley.com
HH Huang, J Jia, L Ren, S Wang, T Yue, B Yan… - Journal of Hazardous …, 2023 - Elsevier
… To a round-bottomed flask containing 2-methoxyethyl methanesulfonate (n = 1) (5 g, 1.0 equiv) in dimethyl sulfoxide (0.8 M) was added sodium azide (1.5 equiv) and the reaction was …
Number of citations: 2 www.sciencedirect.com
S Gronert, A Streitwieser - Journal of the American Chemical …, 1988 - ACS Publications
… 2-Methoxyethyl Methanesulfonate. To a solution of 3.5 mL of 2methoxyethanol (0.044 mol) and9.5 mL of triethylamine in 200 mL of CH2C12 cooled to 0 C was added 3.9 mL of …
Number of citations: 28 pubs.acs.org
JM Frost, MJ Dart, KR Tietje, TR Garrison… - Journal of medicinal …, 2010 - ACS Publications
Several 3-acylindoles with high affinity for the CB 2 cannabinoid receptor and selectivity over the CB 1 receptor have been prepared. A variety of 3-acyl substituents were investigated, …
Number of citations: 177 pubs.acs.org
NR Cho, CW Lee, DW Cho, SO Kang, JJ Ko… - Bulletin of the Korean …, 2011 - Citeseer
… A solution of 2-methoxyethyl methanesulfonate (6.38 g, 41.3 mmol) in aceonitrile (30 ml) was then added dropwise at 0 C. After refluxed overnight, acetonitrile was removed by …
Number of citations: 3 citeseerx.ist.psu.edu

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